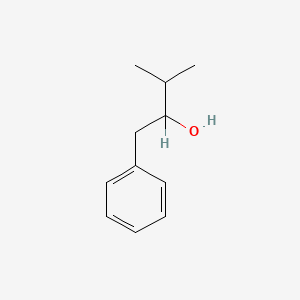

3-Methyl-1-phenylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLKKLSCQQGOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862382 | |

| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-58-8 | |

| Record name | α-(1-Methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Isopropyl-phenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 705-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ISOPROPYL-PHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N06AQ6J88Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Methyl-1-phenylbutan-2-ol is a benzene derivative belonging to the class of aromatic alcohols.[1] Its fundamental properties are summarized in the tables below, combining both experimental and computed data.

Table 1: General Information

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 705-58-8 | [3] |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Canonical SMILES | CC(C)C(CC1=CC=CC=C1)O | [2] |

| InChIKey | AFLKKLSCQQGOEK-UHFFFAOYSA-N | [2] |

| Synonyms | 1-Phenyl-3-methyl-2-butanol, α-Isopropyl-phenethyl alcohol | [2] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | [4] |

| Boiling Point | 184.3 °C at 760 mmHg | German-language chemical encyclopedia |

| Density | 0.965 g/cm³ | German-language chemical encyclopedia |

| Refractive Index | 1.513 | German-language chemical encyclopedia |

| Flash Point | 71.6 °C | German-language chemical encyclopedia |

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.9 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

| Rotatable Bond Count | 3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Monoisotopic Mass | 164.120115130 Da | [2] |

Synthesis and Reactivity

Proposed Synthetic Workflow

Chemical Reactivity

The chemical reactivity of this compound is characteristic of a secondary alcohol. One notable reaction is acid-catalyzed dehydration. In this reaction, the hydroxyl group is protonated, followed by the loss of a water molecule to form a carbocation. The subsequent elimination of a proton can lead to the formation of different alkenes. The major product of this reaction is predicted to be 3-methyl-1-phenylbut-1-ene, as the resulting double bond is conjugated with the phenyl ring, leading to a more thermodynamically stable product.[6][7]

Biological and Toxicological Profile

The primary application of this compound appears to be as a fragrance ingredient.[1][3] A toxicologic and dermatologic review has been conducted on this compound in the context of its use in perfumes.[1]

Available data includes assessments of its physical properties and potential for mucous membrane (eye) irritation.[1] It is described as not causing irritation or sensitization.[3] However, for a comprehensive safety assessment, it is recommended to refer to the broader evaluation of the Aryl Alkyl Alcohols group.[1] There is a lack of publicly available data on its specific pharmacological activities, mechanism of action, or its interaction with biological signaling pathways.

A study on the subchronic toxicity of the related compound 3-methyl-1-butanol in rats indicated a no-observable-adverse-effect-level (NOAEL) of 4000 p.p.m. for males and 16,000 p.p.m. for females when administered in drinking water.[8] While not directly applicable to this compound, this information on a structural analogue may be of interest.

Safety and Handling

Based on available safety data sheets, this compound is assigned the following GHS hazard statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Precautionary Statements:

-

Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[4]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use... to extinguish).[4]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4]

-

Disposal: P501 (Dispose of contents/container to...).[4]

It is important to consult the full safety data sheet (SDS) from the supplier before handling this compound.

Spectroscopic Data

Conclusion

This compound is a secondary aryl alkyl alcohol with established basic physical and chemical properties. Its primary known application is in the fragrance industry, and toxicological reviews have focused on its dermatological effects. There is a significant gap in the scientific literature regarding detailed, peer-reviewed experimental protocols for its synthesis and, more notably, its potential biological activities and signaling pathways. The proposed synthetic workflow provides a logical starting point for its laboratory preparation. Further research is warranted to elucidate its pharmacological and toxicological profile to assess its potential for applications beyond the fragrance industry, particularly in the realm of drug development.

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets and peer-reviewed literature before handling any chemical substance.

References

- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 705-58-8 | AAA70558 [biosynth.com]

- 4. This compound | 705-58-8 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Spectral Analysis of 3-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-1-phenylbutan-2-ol. This document outlines the predicted spectral data, details the experimental protocols for acquiring such data, and presents a visual correlation between the molecular structure and its NMR signals, serving as a vital resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit distinct signals for each of the unique carbon environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The predicted data, obtained using an online NMR prediction tool, is summarized in the table below.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | CH3 (isopropyl) | 16.5 |

| C2 | CH3 (isopropyl) | 19.4 |

| C3 | CH (isopropyl) | 33.1 |

| C4 | CH2 (benzyl) | 41.8 |

| C5 | CH (alcohol) | 77.5 |

| C6 | C (ipso-phenyl) | 139.0 |

| C7, C11 | CH (ortho-phenyl) | 129.4 |

| C8, C10 | CH (meta-phenyl) | 128.5 |

| C9 | CH (para-phenyl) | 126.3 |

Correlation of Structure and 13C NMR Signals

The following diagram illustrates the molecular structure of this compound with each carbon atom numbered. This numbering corresponds to the assignments presented in the data table above, providing a clear visual link between the chemical environment of each carbon and its predicted 13C NMR chemical shift.

Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.

Experimental Protocols for 13C NMR Spectroscopy

The following section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for setting up an NMR spectrometer for 13C NMR data acquisition.

Caption: General workflow for 13C NMR data acquisition and processing.

Key Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A typical range for 13C NMR is 0 to 220 ppm.

-

Acquisition Time: Usually set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128, 256, or more) is typically required to achieve a good signal-to-noise ratio.

This guide provides foundational information for the 13C NMR analysis of this compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and experimental objectives.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-1-phenylbutan-2-ol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Methyl-1-phenylbutan-2-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the predicted infrared absorption characteristics of the molecule, a detailed experimental protocol for acquiring its spectrum, and logical diagrams to illustrate experimental and analytical workflows.

Predicted Infrared Spectral Data

Due to the absence of a publicly available experimental infrared spectrum for this compound, this section presents a predicted analysis of its key IR absorption bands. The predictions are based on the known vibrational frequencies of the molecule's constituent functional groups: a hydroxyl (-OH) group, a phenyl (-C₆H₅) group, and alkyl (C-H) moieties.

The following table summarizes the expected prominent peaks in the infrared spectrum of this compound. These predictions are derived from established correlation tables for IR spectroscopy.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl) |

| 3000 - 2850 | Medium to Strong | C-H Stretch | Alkyl |

| 1600 - 1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic (Phenyl) |

| 1500 - 1400 | Medium to Weak | C=C Stretch (in-ring) | Aromatic (Phenyl) |

| 1470 - 1450 | Medium | C-H Bend | Alkyl |

| 1370 - 1350 | Medium | C-H Bend | Alkyl (gem-dimethyl) |

| 1320 - 1000 | Strong | C-O Stretch | Secondary Alcohol |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl) |

Experimental Protocol for Infrared Spectroscopy

This section details a standard operating procedure for acquiring the infrared spectrum of a liquid alcohol sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2.1. Objective

To obtain a high-resolution infrared spectrum of this compound to identify its functional groups and characterize its molecular structure.

2.2. Materials and Equipment

-

FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

-

ATR Accessory with a diamond or zinc selenide crystal

-

Sample of this compound (liquid)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes (e.g., Kimwipes)

-

Computer with spectroscopy software

2.3. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peak frequencies with the known absorption ranges for different functional groups to confirm the chemical structure of this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

-

Visualizations

The following diagrams illustrate the logical flow of the experimental and analytical processes in infrared spectroscopy.

Caption: Experimental workflow for acquiring and analyzing an IR spectrum.

Caption: Correlation of functional groups to their expected IR regions.

Physical and chemical properties of 3-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenylbutan-2-ol, a secondary aryl alkyl alcohol, is a compound of interest in the fields of fragrance chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its known applications and toxicological profile. While primarily utilized as a fragrance ingredient, its structural motifs may be of interest to researchers in medicinal chemistry and drug development as a potential scaffold or intermediate.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. These data are essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [1][2][3] |

| Molecular Weight | 164.24 g/mol | [1][3] |

| Physical Form | Liquid | |

| Boiling Point | 184.3°C at 760 mmHg | [2] |

| Density | 0.965 g/cm³ | [2] |

| Refractive Index | 1.513 | [2] |

| Flash Point | 71.6°C | [2] |

| logP | 2.246 | [2] |

| Solubility | Data not available |

Table 2: Identification and Structural Information

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 705-58-8 | [1][3] |

| Canonical SMILES | CC(C)C(CC1=CC=CC=C1)O | [3] |

| InChI | InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | [3] |

| InChIKey | AFLKKLSCQQGOEK-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an isobutylmagnesium halide to phenylacetaldehyde. The following is a detailed protocol adapted from general Grignard reaction procedures.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Isobutyl bromide

-

Phenylacetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.

-

Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).

-

-

Reaction with Phenylacetaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of phenylacetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the phenylacetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Characterization

The synthesized this compound can be characterized using various spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Chemical Reactivity

The chemical reactivity of this compound is characteristic of a secondary alcohol.

-

Oxidation: It can be oxidized to the corresponding ketone, 3-methyl-1-phenylbutan-2-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes. The major product is expected to be 3-methyl-1-phenylbut-1-ene due to the formation of a more stable conjugated system with the phenyl ring.[4][5]

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Biological and Toxicological Profile

Biological Activity

Currently, there is no significant body of publicly available scientific literature detailing specific biological activities or signaling pathway modulation by this compound in the context of drug development. Its primary documented use is as a fragrance ingredient in various consumer products.[1][6]

Toxicological Information

A toxicological and dermatological review of this compound for its use as a fragrance ingredient has been conducted.[6] It is classified as an aryl alkyl alcohol. The available data includes studies on its physical properties and potential for mucous membrane (eye) irritation.[6] For a comprehensive safety assessment, it is recommended to refer to the review of the entire Aryl Alkyl Alcohols group.[6]

Mandatory Visualizations

Caption: Synthesis workflow for this compound via Grignard reaction.

Caption: Logical relationship of this compound's classification.

Conclusion

This compound is a well-characterized secondary aryl alkyl alcohol with established physical and chemical properties. Its synthesis via the Grignard reaction is a standard and reliable method. While its primary application is in the fragrance industry, and there is a lack of data on its specific biological activities and signaling pathway interactions, its structure may still hold potential for further investigation in medicinal chemistry. This guide provides a solid foundation of its known properties and synthesis for researchers and scientists interested in this compound.

References

- 1. This compound | 705-58-8 | AAA70558 [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 3-Methyl-1-phenylbutan-2-ol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenylbutan-2-ol is a secondary aryl alkyl alcohol primarily utilized as a fragrance ingredient. This technical guide synthesizes the currently available public information on its biological activity. Comprehensive searches of scientific literature and toxicological databases reveal a significant lack of in-depth studies on the specific biological and pharmacological effects of this compound. The majority of available data is confined to its assessment as part of the broader "Aryl Alkyl Alcohols" group for safety in cosmetic applications. This review summarizes the limited toxicological findings and highlights the absence of data on specific signaling pathways or mechanisms of action beyond general toxicity.

Introduction

This compound, with the chemical formula C₁₁H₁₆O, is a branched-chain alcohol containing a phenyl group. Its primary commercial application is in the fragrance industry. Despite its use in consumer products, detailed public information regarding its biological activity, mechanism of action, and potential therapeutic effects is notably scarce. This document aims to provide a comprehensive overview of the existing knowledge.

Toxicological Profile

The most substantive information on the biological effects of this compound comes from a toxicological and dermatologic review of the Aryl Alkyl Alcohols (AAA) fragrance structural group.[1] A safety assessment of this group was published by Belsito et al. (2012), which included an evaluation of this compound.[1][2]

Quantitative Toxicological Data:

A thorough search of publicly accessible databases and literature did not yield specific quantitative data (e.g., LD₅₀, NOAEL) for this compound that could be summarized in a tabular format.

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the specific biological activities of this compound beyond the general toxicological assessments for its use as a fragrance ingredient. No studies detailing its effects on specific signaling pathways, receptor interactions, or enzymatic inhibition were identified in the public domain.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public literature. The safety assessments performed by the Research Institute for Fragrance Materials (RIFM) follow standardized guidelines, but the specific study designs for this compound have not been published in detail.

Signaling Pathways and Experimental Workflows

No information was found regarding any signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated.

Conclusion and Future Directions

The biological activity of this compound remains largely uncharacterized in the public scientific literature. Its use as a fragrance ingredient has led to a general toxicological assessment as part of the Aryl Alkyl Alcohols group, suggesting low toxicity and irritation potential at current exposure levels. However, a significant data gap exists regarding its specific pharmacological effects, mechanism of action, and potential for therapeutic applications.

For researchers, scientists, and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on:

-

In-depth toxicological studies to establish a comprehensive safety profile with publicly available quantitative data.

-

Pharmacological screening to identify any potential biological activities and therapeutic targets.

-

Mechanistic studies to elucidate any identified biological effects and their underlying signaling pathways.

Without such foundational research, the full biological and pharmacological potential of this compound will remain unknown.

References

Toxicological and Dermatological Profile of 3-Methyl-1-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenylbutan-2-ol (CAS No. 705-58-8) is a secondary alcohol belonging to the structural group of aryl alkyl alcohols, which are utilized as fragrance ingredients in a variety of consumer products.[1] A comprehensive safety assessment of this class of compounds has been conducted by the Research Institute for Fragrance Materials (RIFM) Expert Panel, concluding that they generally have a low toxicity profile and low potential for skin sensitization at current use levels.[1][2] This technical guide provides an in-depth overview of the available toxicological and dermatological data for this compound, including detailed experimental protocols and a discussion of potential biological pathways.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 705-58-8 | [3] |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Synonyms | 1-Phenyl-3-methyl-2-butanol, α-Isopropylphenethyl alcohol |

Toxicological Data

The toxicological data for this compound is primarily derived from a comprehensive review of aryl alkyl alcohols. The available data indicates a low order of acute toxicity.

Acute Oral Toxicity

No quantitative data for a precise LD50 value for this compound was found in the public domain. The following table is a template where such data, if available from proprietary RIFM reports, would be presented.

| Test Species | Sex | LD50 (mg/kg bw) | Observations | Reference |

| Rat | Male/Female | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |

Genotoxicity

Studies on the broader class of aryl alkyl alcohols have shown no to little genotoxicity, mutagenicity, or clastogenicity in in vitro bacterial and mammalian cell assays. In vivo micronucleus assays for this class of compounds were negative.[1][2]

No specific genotoxicity data for this compound was found in the public domain. The following table is a template where such data would be presented.

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium strains | With and without S9 | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |

| In vitro Chromosome Aberration | Mammalian cells (e.g., CHO) | With and without S9 | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |

| In vivo Micronucleus Test | Rodent | N/A | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |

Dermatological Properties

Skin Irritation

Aryl alkyl alcohols are generally considered to be non-irritating to the skin at concentrations encountered by consumers.[1][2]

No specific skin irritation scores for this compound were found in the public domain. The following table is a template for the presentation of such data.

| Test Species | Concentration | Exposure Duration | Mean Irritation Score (Erythema/Edema) | Classification | Reference |

| Rabbit | Data not available | Data not available | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |

Skin Sensitization

The aryl alkyl alcohol group of fragrance ingredients generally has a low sensitization potential.[1][2]

No specific quantitative skin sensitization data (e.g., EC3 value from a Local Lymph Node Assay) for this compound was found in the public domain. The following table is a template for its presentation.

| Assay | Test Species | Vehicle | EC3 Value (%) | Stimulation Index (at max conc.) | Classification | Reference |

| LLNA | Mouse | Data not available | Data not available | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |

Experimental Protocols

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is a sequential test that uses a minimum number of animals to obtain a statistically significant result.

-

Test Animals: Typically, adult female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: A single oral dose is administered using a stomach tube or a suitable intubation cannula.

-

Dose Progression: The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant multiplicative factor depending on the outcome of the previous animal (survival or death).

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Skin Irritation (OECD 404)

-

Test Animals: Healthy young adult albino rabbits are used.

-

Test Substance Application: A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small area of clipped skin (approximately 6 cm²) on the back of the rabbit. The site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Scoring is based on a standardized grading system.

-

Endpoint: The mean scores for erythema and edema for each animal are calculated to determine the primary irritation index and the substance's irritation potential.

Skin Sensitization: Local Lymph Node Assay (LLNA - OECD 429)

-

Test Animals: CBA/J mice are typically used.

-

Test Substance Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

-

Sample Collection: After a set time, the draining auricular lymph nodes are excised.

-

Endpoint: The incorporation of ³H-methyl thymidine into the lymph node cells is measured as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. An SI of 3 or greater is considered a positive response.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Exposure: The test substance, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Signaling Pathways and Mechanistic Insights

While specific signaling pathways for this compound have not been definitively identified in publicly available literature, the dermatological effects of many fragrance ingredients are linked to their interaction with skin cells, potentially leading to irritation or sensitization.

General Skin Sensitization Pathway

The process of skin sensitization is a complex immunological cascade. A simplified representation of this pathway is provided below. Small molecules (haptens), such as some fragrance ingredients, penetrate the skin and can react with skin proteins to form hapten-protein conjugates. These modified proteins are then recognized by antigen-presenting cells (Langerhans cells), which become activated and migrate to the draining lymph nodes. In the lymph nodes, they present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells and the induction of sensitization.

Caption: Simplified workflow of the skin sensitization induction phase.

Conclusion

Based on the available data for the class of aryl alkyl alcohols, this compound is expected to have a low order of toxicity and to be non-irritating and have a low potential for skin sensitization under normal conditions of use in consumer products. However, a lack of publicly available, quantitative toxicological data for this specific compound necessitates a conservative approach in any risk assessment. The provided experimental protocols offer a framework for generating such data if required for specific applications. Further research into the specific molecular initiating events and signaling pathways affected by this compound would provide a more complete understanding of its biological activity.

References

Methodological & Application

Synthesis of 3-Methyl-1-phenylbutan-2-ol: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyl-1-phenylbutan-2-ol, a secondary alcohol with applications in organic synthesis and as a building block for more complex molecules. These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Two primary and effective methods for its preparation are outlined: the Grignard reaction and the reduction of a corresponding ketone.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound.

| Parameter | Method 1: Grignard Reaction | Method 2: Ketone Reduction |

| Starting Materials | Phenylmagnesium bromide, 3-Methylbutanal | 3-Methyl-1-phenylbutan-2-one, Sodium borohydride |

| Reaction Type | Nucleophilic addition | Hydride reduction |

| Solvent | Anhydrous Diethyl Ether | Methanol |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours | 30 - 60 minutes |

| Typical Yield | 70-80% | >95% |

| Purity | High, requires purification | High, requires purification |

| Product Analysis | ¹H NMR, ¹³C NMR, IR Spectroscopy | ¹H NMR, ¹³C NMR, IR Spectroscopy |

Experimental Protocols

Detailed methodologies for the two key synthetic routes are provided below.

Method 1: Synthesis via Grignard Reaction

This protocol involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to 3-methylbutanal.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent moisture contamination.

-

Reagent Addition: To the flask, add magnesium turnings (1.2 eq).

-

Initiation: Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

Step 2: Reaction with 3-Methylbutanal

-

Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

-

Aldehyde Addition: A solution of 3-methylbutanal (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Reduction of 3-Methyl-1-phenylbutan-2-one

This method employs the reduction of the corresponding ketone, 3-Methyl-1-phenylbutan-2-one, using sodium borohydride.

-

Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-1-phenylbutan-2-one (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 30-60 minutes.

-

Work-up: The reaction is quenched by the slow addition of water.

-

Extraction: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Enantioselective Synthesis of 3-Methyl-1-phenylbutan-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Methyl-1-phenylbutan-2-ol, a chiral alcohol with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The primary focus of these notes is the asymmetric reduction of the prochiral ketone, 3-methyl-1-phenyl-2-butanone.

Three key methodologies are presented:

-

Corey-Bakshi-Shibata (CBS) Reduction: An enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.

-

Noyori Asymmetric Hydrogenation: A highly efficient method for the asymmetric hydrogenation of ketones using ruthenium-based catalysts.

-

Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases, to achieve high enantioselectivity under mild conditions.

Additionally, a protocol for the determination of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) is provided.

Methods for Asymmetric Reduction

The enantioselective reduction of 3-methyl-1-phenyl-2-butanone can be achieved through several catalytic methods, each offering distinct advantages in terms of selectivity, substrate scope, and operational simplicity.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for the enantioselective reduction of a broad range of prochiral ketones.[1][2] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone, thereby facilitating a highly stereoselective hydride transfer.[1] The predictability of the stereochemical outcome and the commercial availability of the catalyst in both enantiomeric forms make it a valuable tool in asymmetric synthesis.

The following table summarizes typical results for the CBS reduction of ketones structurally similar to 3-methyl-1-phenyl-2-butanone, as reported in the foundational literature.[2]

| Entry | Ketone | Catalyst (mol%) | Time (min) | Yield (%) | e.e. (%) |

| 1 | Acetophenone | 10 | 0.1 | >99 | 97 |

| 2 | Propiophenone | 10 | 1 | >99 | 96 |

| 3 | tert-Butyl methyl ketone | 10 | 5 | >99 | 97 |

This protocol is adapted from the general procedure described by Corey et al.[2]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, 10 M)

-

3-Methyl-1-phenyl-2-butanone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).

-

Anhydrous THF (10 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

To this solution, borane-dimethyl sulfide complex (0.6 mL of a 10 M solution, 6.0 mmol) is added dropwise.

-

A solution of 3-methyl-1-phenyl-2-butanone (1.62 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise over a period of 30 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol (5 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature, and 2 M HCl (10 mL) is added. The mixture is stirred for 30 minutes.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-Methyl-1-phenylbutan-2-ol.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, utilizing a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP.[3] This method is known for its high efficiency, excellent enantioselectivity, and broad substrate scope.[3]

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Biocatalytic Reduction

Biocatalytic reduction using enzymes, particularly alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes operate under mild reaction conditions and can exhibit excellent enantioselectivity.

Caption: Workflow for Biocatalytic Reduction.

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound is a critical parameter to determine the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[4]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar polysaccharide-based column)

Chromatographic Conditions:

| Parameter | Value |

| Column | Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a solution of the racemic alcohol as a reference.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample solution.

-

Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:

e.e. (%) = [ |A1 - A2| / (A1 + A2) ] x 100

Signaling Pathway Diagram

The following diagram illustrates the general principle of catalyst-controlled enantioselective reduction of a prochiral ketone.

Caption: Catalyst-controlled enantioselective reduction pathway.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols: 3-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a critical transformation in modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals where the stereochemistry of a molecule dictates its biological activity. 3-Methyl-1-phenylbutan-2-ol, a chiral secondary alcohol, serves as a valuable building block for more complex molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this and similar chiral alcohols via the enantioselective reduction of the corresponding prochiral ketone, 1-phenyl-3-methyl-2-butanone. The primary methods discussed are the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and asymmetric transfer hydrogenation, which are renowned for their high enantioselectivity and broad applicability.[1][2][3]

Key Asymmetric Synthesis Methodologies

The asymmetric reduction of prochiral ketones to chiral alcohols can be achieved through several highly effective methods. These include catalytic reductions using chiral oxazaborolidines (CBS reduction), transition metal-catalyzed hydrogenations (Noyori hydrogenation), and transfer hydrogenations.[1][3][4] Each method offers distinct advantages in terms of substrate scope, reaction conditions, and catalyst preparation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones.[2][5] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6] The reaction is known for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity.[1] The catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, creates a chiral environment that directs the hydride transfer from the borane to one of the two enantiotopic faces of the ketone.[2]

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with molecular hydrogen (H₂).[7] This method is highly efficient, often achieving very high turnover numbers (TON) and turnover frequencies (TOF), making it suitable for industrial-scale synthesis.[8] The catalyst system, typically involving a BINAP ligand and a chiral diamine, operates through a metal-ligand bifunctional mechanism where both the ruthenium center and the amine ligand participate in the hydride transfer.[9]

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, using a hydrogen donor such as isopropanol or formic acid in place of gaseous hydrogen.[4][10] Chiral ruthenium complexes, similar to those used in Noyori's hydrogenation, are often employed as catalysts.[4] This method is particularly advantageous for laboratory-scale synthesis as it does not require high-pressure hydrogenation equipment.[10]

Data Presentation: Asymmetric Reduction of Prochiral Ketones

While specific data for the asymmetric reduction of 1-phenyl-3-methyl-2-butanone is not extensively reported, the following tables summarize representative quantitative data for the asymmetric reduction of structurally similar phenyl alkyl ketones using the aforementioned methods. This data provides a strong basis for the expected outcomes in the synthesis of this compound.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Representative Ketones

| Ketone Substrate | Chiral Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| Acetophenone | (S)-Me-CBS | BH₃·THF | THF | 23 | >95 | 97 | [1] |

| Isobutyrophenone | RuCl₂(indan-ambox)(PPh₃) | H₂ (5 atm) | 2-propanol | RT | 95 | 91 | [11] |

| 1-Tetralone | (R)-Me-CBS | BH₃·THF | THF | 23 | 95 | 94 | [1] |

Table 2: Noyori Asymmetric Hydrogenation of Representative Ketones

| Ketone Substrate | Chiral Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| Acetophenone | RuCl₂[(S)-BINAP] | 4 | Methanol | 25 | >99 | 96 | [6] |

| 3'-Methylacetophenone | RuCl₂(indan-ambox)(PPh₃) | 5 | 2-propanol | RT | >99 | 95 | [11] |

| Cyclopropyl phenyl ketone | RuCl₂(indan-ambox)(PPh₃) | 5 | 2-propanol | RT | 95 | 91 | [11] |

Table 3: Asymmetric Transfer Hydrogenation of Representative Ketones

| Ketone Substrate | Chiral Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| Acetophenone | (R,R)-TsDPEN-Ru | i-PrOH/KOH | i-PrOH | 28 | 95 | 97 | [4] |

| Propiophenone | (S,S)-TsDPEN-Ru | HCOOH/Et₃N | Acetonitrile | 28 | 99 | 98 | [4] |

| 1-(4-Chlorophenyl)ethanol | Proline-derived Ru complex | i-PrOH | Water | 80 | 94 | 96 | [10] |

Experimental Protocols

The following are detailed protocols for the key asymmetric reduction methods. These can be adapted for the synthesis of this compound from 1-phenyl-3-methyl-2-butanone.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

1-Phenyl-3-methyl-2-butanone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.05-0.1 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (0.6-1.0 equivalents) to the catalyst solution with stirring.

-

After stirring for 10-15 minutes, add a solution of 1-phenyl-3-methyl-2-butanone (1.0 equivalent) in anhydrous THF dropwise over 10-20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M hydrochloric acid to the residue and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound.

-

Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Protocol 2: Noyori Asymmetric Hydrogenation

Materials:

-

1-Phenyl-3-methyl-2-butanone

-

[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru(II)-BINAP precatalyst

-

Anhydrous methanol or ethanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(II)-BINAP precatalyst (0.001-0.01 equivalents).

-

Add a solution of 1-phenyl-3-methyl-2-butanone (1.0 equivalent) in anhydrous methanol or ethanol.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas several times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

-

Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by GC or TLC.

-

Once the reaction is complete, carefully release the hydrogen pressure and purge the autoclave with an inert gas.

-

Remove the reaction mixture and filter it through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.

-

Analyze the yield and enantiomeric excess by chiral HPLC or GC.

Protocol 3: Asymmetric Transfer Hydrogenation

Materials:

-

1-Phenyl-3-methyl-2-butanone

-

(R,R)-TsDPEN-Ru catalyst or similar

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK)

-

Anhydrous solvent (e.g., isopropanol or toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the (R,R)-TsDPEN-Ru catalyst (0.01-0.02 equivalents).

-

Add the anhydrous solvent (e.g., isopropanol).

-

Add the base (e.g., KOH or t-BuOK, 0.02-0.04 equivalents).

-

Stir the mixture for 10-15 minutes to activate the catalyst.

-

Add 1-phenyl-3-methyl-2-butanone (1.0 equivalent) and isopropanol (which also serves as the hydrogen donor).

-

Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and monitor by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by flash column chromatography.

-

Determine the yield and enantiomeric excess.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and workflows of the described asymmetric synthesis methods.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Caption: Experimental workflow for Noyori Asymmetric Hydrogenation.

Caption: Logical relationship in asymmetric synthesis of chiral alcohols.

References

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. nobelprize.org [nobelprize.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ias.ac.in [ias.ac.in]

- 11. rsc.org [rsc.org]

Application Notes and Protocols for the Purification of 3-Methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Methyl-1-phenylbutan-2-ol, a secondary alcohol of interest in organic synthesis. The selection of an appropriate purification technique is critical to obtaining the compound at the desired purity level for downstream applications, including in research, and as a building block in drug development. The primary methods for the purification of this compound are fractional distillation, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of impurities, as well as the physical state of the crude product.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of effective purification protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Boiling Point | 184.3 °C at 760 mmHg | N/A |

| Physical Form | Liquid | [N/A] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | [N/A] |

Purification Techniques

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, particularly for separating it from impurities with significantly different boiling points.[3] Given its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

-

Distillation:

-

Begin heating the flask gently using a heating mantle.

-

Slowly reduce the pressure to the desired vacuum level.

-

Observe the temperature at the still head. The temperature should rise and stabilize as the vapor of the compound reaches the thermometer.

-

Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the applied pressure.

-

Discard any initial fractions (forerun) that distill at a lower temperature and stop the distillation before all the material in the distillation flask has vaporized to avoid concentrating non-volatile impurities.

-

-

Purity Analysis: The purity of the collected fractions should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Table 2: Expected Purity from Fractional Distillation

| Technique | Expected Purity | Purity Analysis Method |

| Vacuum Fractional Distillation | >98% | GC, ¹H NMR |

Recrystallization

If the crude this compound is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity.[4][5] The key to successful recrystallization is the selection of an appropriate solvent system.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Potential solvents to screen include hexane, heptane, toluene, and mixtures of polar and non-polar solvents (e.g., ethanol/water, dichloromethane/hexane).

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]

-

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

-

-

Purity Analysis: The purity of the recrystallized product should be determined by melting point analysis and confirmed by HPLC or GC.

Table 3: Solvent Selection Guide for Recrystallization

| Solvent Type | Examples | Suitability |

| Non-polar | Hexane, Heptane | Good for removing polar impurities. |

| Aromatic | Toluene | May be a good single solvent. |

| Mixed Solvents | Ethanol/Water, Dichloromethane/Hexane | Offers tunable solvent polarity. |

Column Chromatography

For the purification of both liquid and solid crude products, silica gel column chromatography is a versatile technique that separates compounds based on their polarity.[7]

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase and Mobile Phase Selection:

-

Use silica gel as the stationary phase.

-

Determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.[8] A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.[9]

-

Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution and Fraction Collection:

-

Add the eluent to the top of the column and begin to collect fractions.

-

The elution can be performed using isocratic (constant solvent composition) or gradient (increasing solvent polarity) conditions.

-

Monitor the collected fractions by TLC to identify which fractions contain the purified product.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

-

Purity Analysis: Assess the purity of the final product by HPLC, GC, and NMR spectroscopy.

Table 4: Column Chromatography Parameters

| Parameter | Recommendation |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) |

| Loading Technique | Wet loading |

| Purity Analysis | TLC, HPLC, GC, ¹H NMR |

Workflow Diagrams

Caption: Workflow for the purification of this compound by fractional distillation.

Caption: General workflow for the purification of solid this compound by recrystallization.

Caption: Step-by-step workflow for the purification of this compound using silica gel column chromatography.

References

- 1. This compound | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Purification [chem.rochester.edu]

- 4. Home Page [chem.ualberta.ca]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

Application Notes: Hypothetical Use of (2R)-3-Methyl-1-phenylbutan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a desired stereoisomer.[1] After the key stereocenter-forming reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

This document describes the hypothetical application of (2R)-3-Methyl-1-phenylbutan-2-ol as a chiral auxiliary. As of this writing, a comprehensive search of scientific literature has not revealed documented use of this specific alcohol as a chiral auxiliary. The protocols and data presented herein are therefore illustrative, based on established principles of asymmetric synthesis using other chiral alcohol auxiliaries. The proposed application focuses on the asymmetric α-alkylation of a carboxylic acid derivative, a fundamental carbon-carbon bond-forming reaction.

Principle of Application

The core strategy involves esterifying a prochiral carboxylic acid, such as propanoic acid, with the chiral alcohol (2R)-3-Methyl-1-phenylbutan-2-ol. The resulting chiral ester serves as the substrate for a diastereoselective alkylation. The bulky isopropyl and benzyl groups of the auxiliary are hypothesized to create a sterically hindered environment, forcing an incoming electrophile to approach the enolate from the less hindered face. This controlled approach is the basis for the asymmetric induction. Subsequent hydrolysis of the alkylated ester yields the enantiomerically enriched α-substituted carboxylic acid and regenerates the chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ester (Attachment of Auxiliary)

Objective: To attach the chiral auxiliary, (2R)-3-Methyl-1-phenylbutan-2-ol, to a prochiral acyl chloride.

Materials:

-

(2R)-3-Methyl-1-phenylbutan-2-ol

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (2R)-3-Methyl-1-phenylbutan-2-ol (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution with stirring.

-

Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

-